3-Amino-2-iodophenol
Overview
Description
3-Amino-2-iodophenol is a compound with the molecular formula C6H6INO . It is a solid substance and is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H6INO . The InChI key for this compound is BIWJBNNRJCDTTH-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, compounds of similar structure often participate in nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 235.02 g/mol . The compound’s InChI code is 1S/C6H6INO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 .
Scientific Research Applications
1. Enhancing Chemiluminescence in Detection Applications
Yu et al. (2016) studied the use of iodophenol, a compound related to 3-Amino-2-iodophenol, in enhancing chemiluminescence for hydrogen peroxide and glucose detection. They found that iodophenol significantly improves the chemiluminescence of the luminol-H2O2 system, which can be applied to sensitive and simple assays for determining H2O2 and glucose levels in various samples, including serum (Yu et al., 2016).
2. Application in Palladium-Catalyzed Chemoselective Carbonylation
Xu and Alper (2014) reported on the use of aminophenols in palladium-catalyzed chemoselective carbonylation reactions. These reactions allow the efficient synthesis of esters and amides, indicating potential applications in organic synthesis and pharmaceuticals (Xu & Alper, 2014).
3. Protein Structure Determination
A study by Xie et al. (2004) utilized an iodophenol derivative in protein structure determination. They efficiently incorporated p-iodo-L-phenylalanine, a compound similar to this compound, into proteins, which facilitated the structural study of proteins using single-wavelength anomalous dispersion experiments (Xie et al., 2004).
4. Synthesis of Unprotected Phenols
Jackson et al. (2004) described the palladium-catalyzed reaction of iodophenols with organozinc reagents, demonstrating the synthesis of various unprotected phenols. This method is important for the production of compounds that are integral in medicinal chemistry and materials science (Jackson et al., 2004).
5. Understanding Noncovalent Interactions
Saha and Sastry (2015) investigated noncovalent interactions in compounds like 4-Amino-2-iodophenol. Their study provides insights into the behavior of such compounds in supramolecular assemblies, relevant for material science and pharmaceuticals (Saha & Sastry, 2015).
Safety and Hazards
When handling 3-Amino-2-iodophenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that the compound can participate in various chemical reactions, contributing to the synthesis of complex molecules .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in the synthesis of thiophene derivatives, which are known to exhibit a variety of biological effects .
Pharmacokinetics
The compound’s molecular weight (23502 g/mol) suggests that it may have suitable properties for absorption and distribution .
Result of Action
Similar compounds have been shown to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
3-Amino-2-iodophenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases. The amino group in this compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the iodine atom can participate in halogen bonding, further stabilizing enzyme-substrate complexes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding often involves hydrogen bonding and halogen bonding, which stabilize the enzyme-substrate complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses. At high doses, it can be toxic, leading to oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism is also influenced by cofactors such as NADPH .
Transport and Distribution
Within cells, this compound is transported and distributed by various mechanisms. It can be taken up by cells through passive diffusion or active transport. Once inside the cell, it can bind to transport proteins, which facilitate its distribution to different cellular compartments. The compound’s localization can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and can be transported to the nucleus, where it interacts with transcription factors and other regulatory proteins. Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific organelles .
Properties
IUPAC Name |
3-amino-2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJBNNRJCDTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315417 | |
Record name | 3-Amino-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99968-82-8 | |
Record name | 3-Amino-2-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99968-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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